molecular formula C14H16N2O B1399041 2-(Piperidin-3-yloxy)-quinoline CAS No. 1456266-68-4

2-(Piperidin-3-yloxy)-quinoline

Cat. No. B1399041
CAS RN: 1456266-68-4
M. Wt: 228.29 g/mol
InChI Key: QCNLZCYJQALNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-3-yloxy)-quinoline (2-POQ) is a quinoline derivative that has been studied for its potential applications in various scientific fields. This compound has been investigated for its ability to act as a catalyst, a reagent, and a ligand. It has also been studied for its potential use in medicinal chemistry and biochemistry, as well as its ability to interact with other molecules.

Scientific Research Applications

Proteomics Research

“2-(Piperidin-3-yloxy)-quinoline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Synthesis of N-Heterocycles

This compound is involved in the synthesis of N-heterocycles . N-heterocycles are organic compounds that contain at least one atom of nitrogen within the ring structure. These compounds are often used in the development of pharmaceuticals and agrochemicals.

Synthesis of Cyclic Amines

“2-(Piperidin-3-yloxy)-quinoline” can be used in the synthesis of cyclic amines . Cyclic amines are a type of amine in which the nitrogen atom is part of a ring structure. They are important in a wide range of chemical reactions and are commonly found in biologically active compounds.

Inhibition of Protein Kinases

The compound has been found to inhibit protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibition of these enzymes can be useful in treating diseases such as cancer.

Synthesis of Piperidines

“2-(Piperidin-3-yloxy)-quinoline” is used in the synthesis of piperidines . Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom. They are widely used in the synthesis of pharmaceuticals and other organic compounds.

Enantioselective Synthesis

This compound can be used in enantioselective synthesis . Enantioselective synthesis, also called asymmetric synthesis, is a form of chemical synthesis that generates preferentially one enantiomeric form over the other. This is important in the production of pharmaceuticals, as different enantiomers of a molecule often have different biological activity.

Safety and Hazards

The safety data sheet for “2-(Piperidin-3-yloxy)-quinoline” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . In case of contact with eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .

Biochemical Pathways

This could lead to cell cycle arrest, preventing the proliferation of cells .

Result of Action

The molecular and cellular effects of 2-(Piperidin-3-yloxy)-quinoline’s action would depend on its specific targets and mode of action. If it inhibits CDK2, it could lead to cell cycle arrest, preventing cell proliferation. This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name

2-piperidin-3-yloxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-6-13-11(4-1)7-8-14(16-13)17-12-5-3-9-15-10-12/h1-2,4,6-8,12,15H,3,5,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNLZCYJQALNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-3-yloxy)-quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-3-yloxy)-quinoline
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-3-yloxy)-quinoline
Reactant of Route 3
Reactant of Route 3
2-(Piperidin-3-yloxy)-quinoline
Reactant of Route 4
Reactant of Route 4
2-(Piperidin-3-yloxy)-quinoline
Reactant of Route 5
Reactant of Route 5
2-(Piperidin-3-yloxy)-quinoline
Reactant of Route 6
Reactant of Route 6
2-(Piperidin-3-yloxy)-quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.